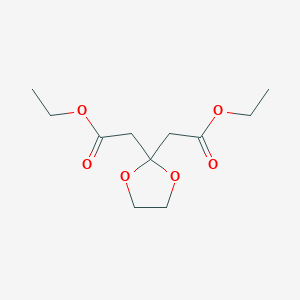

1,3-Dioxolane-2,2-diacetic acid, diethyl ester

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O6/c1-3-14-9(12)7-11(16-5-6-17-11)8-10(13)15-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNQXNJEKFCZLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1(OCCO1)CC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10298037 | |

| Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71022-90-7 | |

| Record name | 71022-90-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10298037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dioxolane-2,2-diacetic acid, diethyl ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dioxolane-2,2-diacetic acid, diethyl ester, also known as diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate, is a diester derivative featuring a central 1,3-dioxolane ring.[1] This compound serves as a valuable building block in organic synthesis and holds potential in the field of medicinal chemistry. The 1,3-dioxolane moiety is a key structural motif found in numerous biologically active molecules, contributing to enhanced therapeutic properties such as anticancer, antifungal, and antiviral activities.[2] This guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, and an exploration of the potential applications of this compound in research and drug development.

Physicochemical and Structural Properties

This compound is a relatively stable organic compound under standard conditions.[1] Its core structure consists of a five-membered dioxolane ring, which acts as a cyclic ketal of a central quaternary carbon. This central carbon is further substituted with two acetic acid ethyl ester groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₆ | PubChem[1] |

| Molecular Weight | 246.26 g/mol | PubChem[1] |

| IUPAC Name | ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | PubChem[1] |

| CAS Number | 71022-90-7 | PubChem[1] |

| Topological Polar Surface Area | 71.1 Ų | PubChem[1] |

| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |

| Rotatable Bond Count | 6 | PubChem[1] |

| LogP (predicted) | 0.1 | PubChem[1] |

Structural Representation

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology

-

Preparation: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add diethyl ketomalonate (1 equivalent), ethylene glycol (1.2 equivalents), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (0.02 equivalents).

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until the theoretical amount of water has been collected.

-

Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and wash with water and brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Research

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry, appearing in a range of FDA-approved drugs and clinical candidates. Its presence can enhance pharmacokinetic and pharmacodynamic properties.

Potential as a Bioactive Scaffold

Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of biological activities, including:

-

Antimicrobial and Antifungal Activity: Certain 1,3-dioxolane derivatives have shown significant efficacy against various bacterial and fungal strains. [3][4]The specific substitution pattern on the dioxolane ring is crucial for modulating this activity.

-

Antiviral Activity: The dioxolane ring is a core component of several nucleoside reverse transcriptase inhibitors used in the treatment of HIV and other viral infections.

-

Anticancer Properties: Some novel 1,3-dioxolane derivatives have been investigated as modulators of multidrug resistance in cancer cells, a significant challenge in chemotherapy.

Utility as a Synthetic Intermediate

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The two ester functionalities provide reactive handles for a variety of chemical transformations, such as:

-

Amidation: Reaction with amines to form diamides, which can be further elaborated.

-

Reduction: Reduction of the ester groups to the corresponding diol.

-

Hydrolysis and Derivatization: Hydrolysis to the diacid, followed by conversion to other functional groups.

The dioxolane group itself can be used as a protecting group for the ketone functionality of diethyl ketomalonate, which can be deprotected under acidic conditions to regenerate the ketone if needed in a synthetic sequence.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes, and prevent inhalation or ingestion. Store the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential for researchers in organic synthesis and drug discovery. Its straightforward synthesis and the presence of multiple functional groups make it an attractive building block for the creation of novel molecular architectures. The established biological relevance of the 1,3-dioxolane scaffold further underscores the potential for this compound and its derivatives to contribute to the development of new therapeutic agents. Further investigation into the biological activities of this specific molecule and its derivatives is warranted.

References

-

Schmidt, M., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. Bioorganic & Medicinal Chemistry, 15(6), 2283-97. Available at: [Link]

-

Zhang, J., Deng, G., & Wang, J. (2019). Diastereoselective Synthesis of 2‐(1,3‐Dioxolanes‐4‐yl)‐4H‐pyran‐4‐ones from 2‐Diazo‐3,5‐dioxo‐6‐ynoates (sulfones) and Aldehydes Based on Tandem Cyclization‐Cycloaddition Strategy. Asian Journal of Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemicalRegister.com. (n.d.). diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate (CAS No. 71022-90-7) Suppliers. Retrieved from [Link]

-

A, V. (2023). the organic compound diethyl 2, 2`-(1, 3-diethoxy-1, 3-dioxo-1.5, 3 .5-diphosphoxane-1, 3-diyl) diacetate evaluated as antimicrobial agent. ResearchGate. Retrieved from [Link]

-

Bandgar, B. P., et al. (n.d.). Reaction of Ketone or Aldehyde 2 with Ethylene Glycol in the Presence of 1a and Triethylamine a. ResearchGate. Retrieved from [Link]

-

Satapathy, A., Gadge, S. T., & Bhanage, B. M. (2018). Synthesis of Ethylene Glycol from Syngas via Oxidative Double Carbonylation of Ethanol to Diethyl Oxalate and Its Subsequent Hydrogenation. ACS Omega, 3(9), 11113-11119. Available at: [Link]

- Google Patents. (n.d.). Process for the preparation of ethylene glycol.

-

ResearchGate. (n.d.). Synthesis and Properties of (1,3-Dioxolan-2-yl)furans. Retrieved from [Link]

-

MDPI. (2023). Synthesis of Precursors to Ethylene Glycol via the Acid-Catalyzed Carbonylation of Formaldehyde. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Green synthesis and antitumor activity of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates. Retrieved from [Link]

-

Al-Amin, M., et al. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 16(8), e62545. Available at: [Link]

-

Jahnke, E., et al. (2009). Synthesis of diacetylene-containing peptide building blocks and amphiphiles, their self-assembly and topochemical polymerization in organic solvents. Chemistry, 15(2), 388-404. Available at: [Link]

-

MDPI. (n.d.). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Retrieved from [Link]

-

ResearchGate. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). Retrieved from [Link]

Sources

- 1. This compound | C11H18O6 | CID 274348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | C9H14O6 | CID 228900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

An In-Depth Technical Guide to Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate, a versatile building block in organic synthesis. Designed for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, practical methodologies, and potential applications of this compound, grounded in established scientific literature and field-proven insights.

Core Compound Identification and Properties

Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is a diester featuring a central quaternary carbon atom protected as a cyclic ketal (a 1,3-dioxolane). This structure offers a unique combination of functionalities: a stable protecting group for a ketone and two reactive ester groups, making it a valuable intermediate for constructing more complex molecular architectures.

Key Identifiers and Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and purification strategies.

| Property | Value | Source |

| CAS Number | 71022-90-7 | [1][2] |

| Molecular Formula | C₁₁H₁₈O₆ | [1] |

| Molecular Weight | 246.26 g/mol | [1][2][3] |

| IUPAC Name | ethyl 2-[2-(2-ethoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetate | [3] |

| Synonyms | 1,3-Dioxolane-2,2-diacetic acid, diethyl ester | [3] |

| Calculated LogP | 0.1 - 0.6359 | [1][3] |

| Topological Polar Surface Area (TPSA) | 71.06 Ų | [1] |

Synthesis and Mechanistic Considerations

The synthesis of Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is a classic example of ketalization, a cornerstone reaction in protecting group chemistry. The core principle involves the acid-catalyzed reaction of a ketone with a diol. In this case, the parent ketone is Diethyl 3-oxopentanedioate (also known as diethyl ketoglutaconate).

The reaction equilibrium must be actively driven towards the product. This is almost universally achieved by the removal of water, the reaction's byproduct, typically through azeotropic distillation using a Dean-Stark apparatus.

Proposed General Synthesis Workflow

Caption: General workflow for the synthesis of the target compound.

Representative Experimental Protocol

While a specific peer-reviewed synthesis for this exact molecule is not prominently published, the following protocol is based on a standard and reliable method for the ketalization of a similar β-keto ester, ethyl acetoacetate[4]. This procedure serves as a robust starting point for any researcher aiming to synthesize the title compound.

Materials:

-

Diethyl 3-oxopentanedioate

-

Ethylene glycol (1.1 - 1.5 equivalents)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.01 - 0.05 equivalents)

-

Toluene (or benzene)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle with magnetic stirring

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, Dean-Stark trap, and reflux condenser, add Diethyl 3-oxopentanedioate, toluene (enough to fill the Dean-Stark trap and suspend the reactants), ethylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom while the toluene overflows back into the reaction flask. Continue refluxing until no more water is collected in the trap (typically 2-6 hours), indicating the reaction is complete.

-

Workup: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude product is typically a high-boiling point oil. Purify the oil by vacuum distillation to obtain the pure Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate.

Self-Validation: The success of the reaction is validated by the quantitative collection of the theoretical amount of water in the Dean-Stark trap. The purity of the final product should be confirmed by spectroscopic methods.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its functional groups. The dioxolane is stable under basic and nucleophilic conditions, while the esters are susceptible to them. Conversely, the dioxolane is readily cleaved by acid, conditions under which the esters are relatively stable (barring hydrolysis with aqueous acid).

Caption: Orthogonal reactivity of the target compound.

-

As a Protected Ketone: The primary role of the 1,3-dioxolane group is to protect the ketone functionality. This allows for selective transformations at the ester positions, such as reduction to a diol or hydrolysis to a diacid, without interference from the ketone. The protecting group can be easily removed by treatment with aqueous acid to regenerate the ketone. This strategy is fundamental in the synthesis of many complex organic molecules, including pharmaceuticals[5].

-

As a Building Block: The two ester groups can be manipulated in various ways. They can be hydrolyzed, reduced, or converted into amides. This allows the molecule to serve as a scaffold, introducing a four-carbon chain (with a masked ketone) into a larger molecule.

While specific, high-impact applications of Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate are not widely documented in top-tier journals, its structural motif is relevant. For instance, various 1,3-dioxolane derivatives have been explored for their potential as antibacterial and antifungal agents[5]. The title compound is a logical starting material for the synthesis of novel derivatives for such screening programs.

Expected Spectroscopic Signature

For a scientist, confirming the identity and purity of a compound is paramount. While a public database of spectra for this specific molecule is not available, its structure allows for a clear prediction of its NMR signature.

Expected ¹H NMR Signals (in CDCl₃):

-

~4.1-4.2 ppm (quartet, 4H): The -O-CH₂- protons of the two ethyl groups, split by the adjacent methyl group.

-

~3.9-4.0 ppm (singlet, 4H): The four equivalent protons of the -O-CH₂-CH₂-O- group in the dioxolane ring.

-

~2.8 ppm (singlet, 4H): The four equivalent methylene protons (-CH₂-) positioned between the quaternary carbon and the carbonyl groups.

-

~1.2-1.3 ppm (triplet, 6H): The -CH₃ protons of the two ethyl groups, split by the adjacent methylene group.

Expected ¹³C NMR Signals (in CDCl₃):

-

~170-172 ppm: Carbonyl carbon of the ester (C=O).

-

~108-110 ppm: The spiroketal carbon (quaternary C of the dioxolane).

-

~65 ppm: Methylene carbons of the dioxolane ring (-O-CH₂-CH₂-O-).

-

~61 ppm: Methylene carbon of the ethyl ester (-O-CH₂-).

-

~45 ppm: Methylene carbon alpha to the carbonyl (-CH₂-C=O).

-

~14 ppm: Methyl carbon of the ethyl ester (-CH₃).

Safety and Handling

A specific Safety Data Sheet (SDS) for Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate should be obtained from the supplier before use. However, based on the known hazards of similar chemical structures (dioxolanes and diethyl esters), the following precautions are advised.

| Hazard Type | Precautionary Statement |

| Flammability | Likely combustible. Keep away from heat, sparks, and open flames. |

| Eye Irritation | May cause serious eye irritation. Wear safety goggles or a face shield. |

| Skin Irritation | May cause skin irritation. Wear suitable protective gloves and lab coat. |

| Respiratory Irritation | Avoid inhaling vapors. Use only in a well-ventilated area or chemical fume hood. |

Handling:

-

Handle in accordance with good industrial hygiene and safety practices.

-

Ensure adequate ventilation.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 17(8). Available at: [Link]

-

Cicek, B., et al. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 17(7), 8404–8417. Available at: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate - CAS:71022-90-7 - Sunway Pharm Ltd [3wpharm.com]

- 3. This compound | C11H18O6 | CID 274348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester

Introduction: A Versatile Building Block in Modern Synthesis

In the landscape of pharmaceutical and materials science research, the strategic protection and manipulation of functional groups are paramount. 1,3-Dioxolane-2,2-diacetic acid, diethyl ester, with CAS number 71022-90-7, emerges as a valuable synthetic intermediate.[1][2] Its structure, featuring a protected ketone in the form of a cyclic ketal and two reactive ester functionalities, makes it an ideal precursor for the elaboration of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis, purification, and detailed characterization, offering field-proven insights for researchers and drug development professionals.

The core of this molecule's utility lies in the stability of the 1,3-dioxolane ring, which effectively masks the reactivity of a ketone. This allows for selective transformations at the ester groups, which can be hydrolyzed, reduced, or converted to amides, opening a plethora of synthetic possibilities. This technical guide is structured to provide not just a protocol, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective handling, purification, and application in subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₆ | PubChem[1] |

| Molecular Weight | 246.26 g/mol | PubChem[1] |

| IUPAC Name | diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | PubChem[1] |

| CAS Number | 71022-90-7 | PubChem[1] |

| Appearance | Expected to be a liquid | Inferred from similar compounds |

| Boiling Point | Not explicitly reported, but expected to be >200 °C | Inferred from precursors |

| Solubility | Soluble in common organic solvents (e.g., toluene, diethyl ether, dichloromethane) | General chemical principles |

Synthesis: The Ketalization of Diethyl Ketomalonate

The synthesis of this compound is achieved through the acid-catalyzed ketalization of diethyl ketomalonate with ethylene glycol. This reaction is a classic example of equilibrium chemistry, where the removal of a byproduct, in this case water, is crucial to drive the reaction towards the desired product.

Reaction Scheme

Caption: Acid-catalyzed ketalization reaction for the synthesis of the target compound.

Mechanism of Action: The Role of p-Toluenesulfonic Acid

The reaction proceeds via a well-established mechanism for acid-catalyzed acetal formation. The p-toluenesulfonic acid (p-TsOH) acts as a proton source, activating the carbonyl group of diethyl ketomalonate and making it more susceptible to nucleophilic attack by ethylene glycol.

-

Protonation of the Carbonyl Oxygen: The catalytic cycle begins with the protonation of the carbonyl oxygen of diethyl ketomalonate by p-TsOH. This step increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Ethylene Glycol: One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal intermediate.

-

Proton Transfer and Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule to form a resonance-stabilized oxonium ion. This step is the key to driving the reaction forward, and the removal of water from the reaction mixture is essential.

-

Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety then attacks the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.

-

Deprotonation: Finally, deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final product, this compound.

Experimental Protocol

This protocol is based on established procedures for similar ketalizations and should be performed by trained personnel in a well-ventilated fume hood.

Materials and Reagents:

-

Diethyl ketomalonate (95% or higher)

-

Ethylene glycol (anhydrous)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask (appropriate size)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the round-bottom flask, add diethyl ketomalonate (1.0 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents). Add a sufficient volume of anhydrous toluene to allow for efficient reflux and azeotropic removal of water.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. The reaction progress can be monitored by the amount of water collected. Continue the reflux until the theoretical amount of water has been collected, or until no more water is observed to be forming.

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure this compound as a liquid.

Caption: A streamlined workflow for the synthesis and purification of the target compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

Triplet (6H): Expected around δ 1.2-1.3 ppm, corresponding to the methyl protons of the two ethyl ester groups.

-

Quartet (4H): Expected around δ 4.1-4.2 ppm, corresponding to the methylene protons of the two ethyl ester groups.

-

Singlet (4H): Expected around δ 4.0 ppm, corresponding to the four equivalent protons of the dioxolane ring.

-

Singlet (4H): Expected around δ 2.8 ppm, corresponding to the four methylene protons adjacent to the dioxolane ring.

-

-

¹³C NMR (Carbon NMR):

-

Methyl Carbon: Expected around δ 14 ppm (from ethyl groups).

-

Methylene Carbon (Ester): Expected around δ 61 ppm (from ethyl groups).

-

Methylene Carbon (Dioxolane): Expected around δ 65 ppm.

-

Methylene Carbon (Diacetate): Expected around δ 45 ppm.

-

Quaternary Carbon (Dioxolane): Expected around δ 108 ppm.

-

Carbonyl Carbon: Expected around δ 169 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands. A vapor phase IR spectrum is available on PubChem.[1]

| Wavenumber (cm⁻¹) | Functional Group |

| ~2980-2880 | C-H stretching (alkane) |

| ~1740 | C=O stretching (ester) |

| ~1250-1050 | C-O stretching (ester and ketal) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. A GC-MS data entry is present on PubChem for this compound.[1]

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 246.11, corresponding to the molecular weight of the compound (C₁₁H₁₈O₆).

-

Fragmentation Pattern: Common fragmentation patterns would involve the loss of ethoxy groups (-OCH₂CH₃), ethyl groups (-CH₂CH₃), and cleavage of the dioxolane ring.

Safety and Handling

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

-

Diethyl Ketomalonate: Causes skin and serious eye irritation. It is advisable to handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylene Glycol: Harmful if swallowed and may cause damage to organs through prolonged or repeated exposure. Avoid ingestion and inhalation.

-

p-Toluenesulfonic Acid Monohydrate: Causes severe skin burns and eye damage, and may cause respiratory irritation. It is corrosive and should be handled with extreme care, using appropriate PPE.

-

Toluene: A flammable liquid and vapor that can cause skin and eye irritation, and may be harmful if inhaled or swallowed. Work in a well-ventilated area and away from ignition sources.

Always consult the latest Safety Data Sheets (SDS) for each chemical before use.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying principles of the ketalization reaction and adhering to the detailed experimental protocol, researchers can reliably produce this versatile building block for their synthetic endeavors. The provided characterization data, while based on predictions and data from analogous compounds, offers a solid framework for confirming the identity and purity of the synthesized material. As with any chemical synthesis, careful attention to safety and proper handling techniques is paramount.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 274348, this compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide on the Strategic Role of the Dioxolane Group in Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate

Introduction

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic manipulation of functional groups is paramount to the construction of complex molecular architectures. Diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate is a versatile synthetic intermediate whose utility is fundamentally defined by the interplay between its constituent functional groups: two ester moieties and a central 1,3-dioxolane ring.[1] This guide provides an in-depth analysis of the dioxolane group's pivotal role in this molecule. We will move beyond a simple description of its function as a protecting group to explore the nuanced chemical principles that allow it to dictate reaction pathways, confer stability, and enable highly selective transformations critical for researchers, scientists, and drug development professionals.

Part 1: The Dioxolane Core as a Chemoselective Control Element

The primary and most critical function of the 1,3-dioxolane group in the title compound is to serve as a cyclic ketal, a robust protecting group for a carbonyl functionality.[2][3] This protection is not merely a matter of convenience; it is a strategic necessity for unlocking the synthetic potential of the molecule's other reactive sites.

The Rationale for Protection: Overcoming Inherent Reactivity Challenges

The synthesis of diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate originates from a precursor like diethyl 3-oxopentanedioate (diethyl acetonedicarboxylate). This precursor contains three reactive electrophilic centers: a central ketone and two flanking esters. In the presence of potent nucleophiles, such as Grignard reagents or complex metal hydrides, the ketone carbonyl is significantly more reactive than the ester carbonyls.[4][5] A direct reaction on the unprotected precursor would lead to a complex mixture of products, with the nucleophile preferentially attacking the central ketone.

By converting the ketone into a 1,3-dioxolane, its electrophilic character is effectively masked.[6] The planar, sp²-hybridized carbonyl carbon is transformed into a sterically encumbered, sp³-hybridized carbon within a five-membered ring, rendering it inert to a wide array of nucleophilic and basic reagents.[2][7] This strategic masking confers chemoselectivity, allowing for precise chemical modifications to be carried out exclusively at the ester positions.

Experimental Protocol: Synthesis via Ketalization

The formation of the dioxolane is an acid-catalyzed equilibrium reaction between the parent ketone and ethylene glycol.[8] To ensure a high yield, the equilibrium must be driven towards the product side.

Objective: To protect the ketone functionality of diethyl 3-oxopentanedioate as a 1,3-dioxolane.

Methodology:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add diethyl 3-oxopentanedioate (1.0 eq.), toluene (approx. 0.2 M), and ethylene glycol (1.2 eq.).

-

Add a catalytic amount of a strong acid catalyst, such as p-toluenesulfonic acid (TsOH, 0.02 eq.).

-

Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, providing a visual indication of reaction progress.

-

Continue refluxing for 4-6 hours or until no more water is collected in the trap.[4] The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by a wash with brine.[2]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate.

-

Purify the product via vacuum distillation or column chromatography on silica gel.

Causality of Experimental Choices:

-

Ethylene Glycol: The use of a diol leads to the formation of a cyclic ketal, which is entropically more favorable than the formation of an acyclic ketal from two separate equivalents of a simple alcohol.[6]

-

Dean-Stark Apparatus: This is the critical element for driving the reversible reaction to completion. By continuously removing the water byproduct, Le Châtelier's principle dictates that the equilibrium will shift to favor product formation.[2][4]

-

Acid Catalyst: The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the ethylene glycol hydroxyl groups.[2]

Caption: Ketalization workflow for synthesis.

Experimental Protocol: Deprotection via Hydrolysis

The removal of the dioxolane group is straightforward, relying on its inherent lability to acid.

Objective: To regenerate the ketone from diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate.

Methodology:

-

Dissolve the dioxolane-protected compound (1.0 eq.) in a mixture of acetone and water (e.g., 5:1 v/v).[2]

-

Add a catalytic amount of a strong aqueous acid, such as 2M hydrochloric acid (HCl).[2]

-

Stir the mixture at room temperature. The reaction is typically complete within 1-6 hours and can be monitored by TLC.

-

Once the starting material is consumed, carefully neutralize the acid by adding a saturated aqueous NaHCO₃ solution until effervescence ceases.

-

Remove the majority of the organic solvent (acetone) under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected ketone.

Caption: Simplified deprotection mechanism.

Part 2: The Stability and Reactivity Profile

The utility of any protecting group is defined by its stability under a range of conditions while being easily removable when desired.[9] The dioxolane group excels in this regard, offering a predictable and reliable profile.

| Reagent Class | Specific Examples | Conditions | Stability of Dioxolane Group | Citation |

| Bases | NaOH, KOH, NaH, t-BuOK | Protic/Aprotic Solvents | Highly Stable | [10][11] |

| Nucleophiles | RMgX, RLi, Enolates | Anhydrous Ethereal Solvents | Highly Stable | [5][7] |

| Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Ethereal Solvents, Alcohols | Highly Stable | [7] |

| Oxidizing Agents | PCC, PDC, Jones Reagent | Non-acidic, Anhydrous | Generally Stable | [11] |

| Strong Oxidants | KMnO₄, m-CPBA (with Lewis Acid) | Acidic or Lewis Acidic | Labile / May Cleave | [11] |

| Acids | HCl, H₂SO₄, TsOH, Lewis Acids | Aqueous or Protic Solvents | Labile (Deprotects) | [2][10] |

| Catalytic Hydrogenation | H₂, Pd/C | Neutral, RT | Highly Stable | [7] |

This differential stability is the cornerstone of its strategic value. One can perform ester reductions, Grignard additions, or base-catalyzed alkylations on the side chains of diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate with high fidelity, knowing the core ketone functionality is securely masked.

Part 3: Synthetic Applications and Strategic Value

With the ketone protected, the two equivalent ester groups become the primary sites for chemical modification. This enables synthetic routes that would be impossible with the parent keto-diester.

Workflow Example: Selective Reduction of Esters to a Dihydroxy Ketone

Objective: To synthesize 4-hydroxy-2-(hydroxymethyl)pentan-3-one, a valuable polyol building block, starting from diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate.

Strategic Analysis: A direct reduction of diethyl 3-oxopentanedioate with a powerful reducing agent like LiAlH₄ would non-selectively reduce both the ketone and the esters, leading to a triol. The dioxolane protecting group is essential to achieve the desired outcome.

Protocol:

-

Reduction Step: Prepare a suspension of LiAlH₄ (2.5 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C. Add a solution of diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material. The dioxolane group is stable to these conditions.[7]

-

Quenching: Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filtration & Concentration: Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate. Concentrate the combined filtrates under reduced pressure to yield the protected diol intermediate.

-

Deprotection Step: Dissolve the crude intermediate from the previous step in an acetone/water mixture and add a catalytic amount of 2M HCl. Stir at room temperature until the ketal is cleaved, as described in the deprotection protocol above.

-

Final Workup: Neutralize, extract, and purify to yield the final dihydroxy ketone product.

Caption: Selective reduction synthetic pathway.

Part 4: Advanced Concepts - Implications in Asymmetric Synthesis

While diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate itself is achiral, the dioxolane framework is a cornerstone of modern asymmetric synthesis. By forming a ketal with a chiral, non-racemic diol (often one with C₂ symmetry), the resulting chiral dioxolane can serve as a powerful chiral auxiliary.[12]

This strategy operates by creating a diastereomeric relationship. The chiral auxiliary introduces a sterically defined environment around the prochiral center of the original ketone. This steric bias forces incoming reagents to approach from the less hindered face of the molecule, inducing high levels of diastereoselectivity in subsequent reactions, for instance, in the alkylation of enolates derived from the acetate groups.[12] Chiral dioxolanes have been successfully employed as inhibitors of 5-lipoxygenase, where the stereochemistry is critical for biological activity.[13] While not a direct application of the title compound, understanding this principle allows drug development professionals to envision how analogs could be designed for stereocontrolled syntheses.

Conclusion

The role of the dioxolane group in diethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate transcends that of a simple placeholder. It is a sophisticated control element that leverages fundamental principles of reactivity and equilibrium to enforce chemoselectivity. Its predictable stability profile—robust in basic and nucleophilic environments yet labile to acid—allows for the precise and high-yield modification of the molecule's ester functionalities.[2][10][11] This strategic protection is indispensable for multistep synthetic campaigns, enabling the construction of complex polyfunctional molecules that are central to the discovery and development of new therapeutics and advanced materials.

References

-

Scribd. (n.d.). Why Ethylene Glycole Used as Protectimg Group. Retrieved from [Link]

-

Wikipedia. (2024). Protecting group. Retrieved from [Link]

-

PubChem. (n.d.). Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate. Retrieved from [Link]

-

Wikipedia. (2024). Dioxolane. Retrieved from [Link]

-

Scribd. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Al-Hayali, N. M. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 16(8), e66932. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

-

Chad's Prep. (2018). 19.5b Cyclic Acetals as Protecting Groups. Retrieved from [Link]

-

SynArchive. (n.d.). Protection of Aldehyde, Ketone by Acetal. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dioxolane-2,2-diacetic acid, diethyl ester. Retrieved from [Link]

-

ResearchGate. (2008). ChemInform Abstract: A Mild, Room-Temperature Protection of Ketones and Aldehydes as 1,3-Dioxolanes under Basic Conditions. Retrieved from [Link]

-

Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. Retrieved from [Link]

-

Bridge, A. W., et al. (1998). Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxylation. Bioorganic & Medicinal Chemistry Letters, 8(8), 999-1004. Retrieved from [Link]

-

University of Rochester. (n.d.). Protecting Groups. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. Retrieved from [Link]

-

Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

Sources

- 1. Buy Dimethyl 2,2'-(1,3-dioxolane-2,2-diyl)diacetate | 6506-31-6 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Dioxolane - Wikipedia [en.wikipedia.org]

- 4. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 10. scribd.com [scribd.com]

- 11. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chiral dioxolane inhibitors of leukotriene biosynthesis: structure-activity relationships and syntheses using asymmetric dihydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester Derivatives: A Technical Guide for Drug Discovery

Abstract

The 1,3-dioxolane moiety is a privileged heterocyclic scaffold found in numerous natural and synthetic compounds exhibiting a wide array of biological activities.[1][2][3] This technical guide provides an in-depth exploration of the untapped potential of derivatives of 1,3-Dioxolane-2,2-diacetic acid, diethyl ester as novel therapeutic agents. While this specific parent compound is not extensively studied for its biological effects, the broader class of 1,3-dioxolane derivatives has demonstrated significant promise as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[2][3][4][5][6] This document outlines a comprehensive research and development framework for the synthesis, characterization, and biological evaluation of novel derivatives, providing researchers and drug development professionals with a strategic roadmap to investigate this promising chemical space.

Introduction: The 1,3-Dioxolane Scaffold - A Versatile Pharmacophore

The 1,3-dioxolane ring is a five-membered cyclic acetal that serves as a key structural motif in a variety of pharmacologically active molecules.[7] Its prevalence in medicinal chemistry can be attributed to its favorable physicochemical properties, including metabolic stability and the ability to modulate the lipophilicity of a parent molecule. The two oxygen atoms within the ring can participate in hydrogen bonding with biological targets, enhancing ligand-target interactions and contributing to the observed biological activity.[2][3]

Numerous studies have highlighted the diverse therapeutic potential of 1,3-dioxolane derivatives:

-

Antimicrobial Activity: Various substituted 1,3-dioxolanes have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens like Candida albicans.[4][5][8] For instance, certain chiral and racemic 1,3-dioxolanes exhibit excellent activity against S. aureus and S. epidermidis.[4]

-

Anticancer Properties: The 1,3-dioxolane ring is a component of several compounds investigated for their cytotoxic effects against various cancer cell lines.[9] Studies have indicated that the presence of the 1,3-dioxolane ring can be crucial for the cytotoxic activity of certain hybrid molecules.[9] Furthermore, some derivatives have been explored as modulators of multidrug resistance in cancer cells.[10][11]

-

Anti-inflammatory Effects: The structural features of dioxolanes make them attractive candidates for the development of novel anti-inflammatory agents, potentially through the inhibition of key enzymes in the inflammatory cascade like cyclooxygenases (COX).[12]

-

Other Activities: The versatility of the 1,3-dioxolane scaffold extends to antiviral, anesthetic, and anticonvulsant properties, depending on the nature and position of the substituents on the ring.[4][6]

Given the established biological significance of the 1,3-dioxolane core, a systematic investigation into the derivatives of this compound is a logical and promising avenue for the discovery of novel therapeutic agents.

The Core Molecule: this compound

The parent compound, this compound (CAS 71022-90-7), presents a unique starting point for derivatization.[13][14] Its key structural features include:

-

A central 1,3-dioxolane ring.

-

Two geminal acetic acid diethyl ester groups at the C2 position.

These ester functionalities provide reactive handles for a wide range of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR).

Proposed Research & Development Workflow

The following sections detail a comprehensive, multi-stage workflow for the synthesis and biological evaluation of novel derivatives of this compound.

Synthetic Strategy: Generating a Diverse Chemical Library

The primary synthetic challenge lies in the selective modification of the diethyl ester groups. A proposed general synthetic scheme is outlined below.

Caption: Proposed synthetic workflow for generating diverse derivative libraries.

-

Hydrolysis of the Diethyl Ester:

-

Dissolve this compound in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) and stir at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the diacid.

-

Filter, wash with cold water, and dry the resulting 1,3-Dioxolane-2,2-diacetic acid.

-

-

Amide Coupling:

-

To a solution of the diacid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

-

Stir for 30 minutes at 0°C.

-

Add the desired primary or secondary amine (2.2 equivalents) and allow the reaction to warm to room temperature and stir overnight.

-

Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

-

A diverse library of amines should be employed to probe the effects of aromatic, aliphatic, heterocyclic, and functionalized side chains on biological activity.

Biological Screening Cascade

A tiered screening approach is recommended to efficiently identify promising lead compounds.

Caption: A tiered approach for biological screening and lead identification.

Antimicrobial Activity:

-

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution.

-

Prepare a two-fold serial dilution of each test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Include positive (standard antibiotic) and negative (no compound) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Anticancer Activity:

-

Protocol: MTT Assay for Cytotoxicity.

-

Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Anti-inflammatory Activity:

-

Protocol: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay.

-

Utilize commercially available COX inhibition assay kits.

-

Incubate purified COX-1 and COX-2 enzymes with the test compounds at various concentrations.

-

Add arachidonic acid as the substrate.

-

Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

-

Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

-

Compounds that demonstrate significant activity in the primary screens ("hits") should be subjected to further investigation to confirm their activity and elucidate their mechanism of action.

-

Orthogonal Assays: Confirm the biological activity using a different assay format to rule out assay-specific artifacts.[15] For example, if a compound is active in a biochemical enzyme inhibition assay, its activity should be confirmed in a cell-based assay.

-

Biophysical Methods: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity of the compound to its putative target protein.[15][16]

-

Selectivity Profiling: Test active compounds against a panel of related biological targets to assess their selectivity. For example, an anticancer hit should be tested against a panel of kinases if a kinase inhibition mechanism is suspected.

-

Cytotoxicity in Normal Cells: Evaluate the toxicity of promising compounds in non-cancerous cell lines (e.g., human embryonic kidney cells HEK293) to determine their therapeutic index.[17]

Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The biological data obtained from the screening cascade should be systematically analyzed to establish a clear SAR.

| Derivative Class | Modification | Anticipated Impact on Activity |

| Amides | Aromatic amines | Potential for π-π stacking interactions with the target; may enhance anticancer or enzyme inhibitory activity. |

| Aliphatic amines | Modulates lipophilicity and steric bulk; could influence cell permeability and antimicrobial activity. | |

| Heterocyclic amines | Introduces potential for additional hydrogen bonding and polar interactions; may improve target specificity. | |

| Esters | Bulky alcohols | Increased steric hindrance may improve selectivity for specific enzyme active sites. |

| Polyethylene glycol (PEG) chains | Increased hydrophilicity could improve pharmacokinetic properties. |

Conclusion and Future Directions

The 1,3-dioxolane scaffold is a well-validated pharmacophore with a proven track record in medicinal chemistry. The systematic derivatization and biological evaluation of this compound represent a highly promising strategy for the discovery of novel drug candidates. The workflow presented in this guide provides a robust framework for synthesizing a diverse chemical library, efficiently screening for multiple biological activities, and validating promising hits. Future work should focus on lead optimization of the most potent and selective compounds, followed by in vivo efficacy studies in relevant animal models. The exploration of this chemical space holds significant potential for addressing unmet medical needs in infectious diseases, oncology, and inflammatory disorders.

References

-

Başpınar Küçük, H., & Yusufoğlu, A. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6593-6603. [Link]

-

Song, Z., et al. (2007). Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. Molecules, 12(6), 1194-1202. [Link]

-

Başpınar Küçük, H., & Yusufoğlu, A. (2011). Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds. PubMed. [Link]

-

Al-Amiery, A. A., et al. (2023). Antibacterial Activity of Substituted 1,3-Dioxolanes. ResearchGate. [Link]

-

Başpınar Küçük, H., & Yusufoğlu, A. (2011). In vitro antibacterial and antifungal activity of 1,3-Dioxolane derivatives. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Scilit. [Link]

-

Başpınar Küçük, H., & Yusufoğlu, A. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. ResearchGate. [Link]

-

Al-Amiery, A. A., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. [Link]

-

Bashir, M. K., et al. (2018). Synthesis and Evaluation of New Series of 1,3-Dioxolane Conjugated with Coumarin- Pyrazoline Derivatives as Anticancer Agents. ResearchGate. [Link]

-

Laggner, C., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. PubMed. [Link]

-

An, Y., & Zhang, Y. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS Discovery, 26(8), 1035-1043. [Link]

-

Al-Amiery, A. A., et al. (2023). The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Semantic Scholar. [Link]

-

Wager, T. T., et al. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. In The Practice of Medicinal Chemistry (pp. 15-38). Elsevier. [Link]

-

Laggner, C., et al. (2007). New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance. ResearchGate. [Link]

-

Li, J., & Li, Z. (2020). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. ResearchGate. [Link]

-

de Oliveira, G. P., et al. (2022). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Bioorganic Chemistry, 124, 105814. [Link]

-

Tantos, A., et al. (2015). Methods of probing the interactions between small molecules and disordered proteins. FEBS Letters, 589(19 Pt A), 2479-2489. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

Angene Chemical. (n.d.). 1,3-DIOXOLANE-2,2-DIACETIC ACID DIETHYL ESTER(CAS# 71022-90-7). Angene Chemical. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Organic Chemistry Portal. [Link]

- Gresham, W. F. (1945). U.S. Patent No. 2,377,878. Washington, DC: U.S.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activity of new 1,3-dioxolanes as potential antibacterial and antifungal compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. New 1,3-dioxolane and 1,3-dioxane derivatives as effective modulators to overcome multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C11H18O6 | CID 274348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. angenesci.com [angenesci.com]

- 15. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. accio.github.io [accio.github.io]

An In-depth Technical Guide on Ketal Protecting Groups in Organic Synthesis

Introduction: The Strategic Imperative of Protecting Groups

In the intricate chess game of multi-step organic synthesis, the ability to selectively modify one functional group in the presence of others is paramount.[1] This necessity has given rise to the concept of "protecting groups," transient modifications of a functional group to temporarily mask its inherent reactivity.[2][3][4] A well-chosen protecting group acts as a chemical shield, allowing transformations to be carried out elsewhere in the molecule without undesired side reactions.[1][4] The ideal protecting group should be easily and selectively introduced, stable to a wide range of reaction conditions, and readily removed under mild and specific conditions, ensuring high yields for both the protection and deprotection steps.[1][5]

Among the arsenal of protecting groups available to the synthetic chemist, ketals hold a place of prominence, particularly for the protection of aldehydes and ketones.[6][7][8] Their importance lies in their inherent stability in neutral to strongly basic environments, rendering the otherwise electrophilic carbonyl carbon inert to a host of powerful nucleophiles and reducing agents.[9][10][11] This guide provides a comprehensive exploration of ketal protecting groups, from the fundamental principles governing their formation and cleavage to practical, field-proven protocols for their application in complex synthetic endeavors.

The Chemistry of Ketals: Formation, Stability, and Cleavage

Ketals are formed by the reaction of a ketone with two equivalents of an alcohol, or more commonly, a diol, in the presence of an acid catalyst.[10][12] The use of a diol, such as ethylene glycol or 1,3-propanediol, is entropically favored and results in the formation of a cyclic ketal, which is significantly more stable than its acyclic counterpart.[4][12]

Mechanism of Ketal Formation

The formation of a ketal is a reversible, acid-catalyzed process that proceeds through a hemiacetal intermediate.[13] The mechanism can be summarized in the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Alcohol: An alcohol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Deprotonation: A proton is removed from the attacking alcohol's oxygen, yielding a neutral hemiacetal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the adjacent oxygen assists in the elimination of water, forming a resonance-stabilized oxonium ion.[14]

-

Second Nucleophilic Attack: A second molecule of alcohol attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: Removal of a proton from the newly added alcohol yields the final ketal product and regenerates the acid catalyst.

To drive the equilibrium towards ketal formation, it is crucial to remove the water generated during the reaction, often accomplished by azeotropic distillation using a Dean-Stark apparatus or by the use of a dehydrating agent.[11][15]

Stability Profile

The defining characteristic of ketals that makes them such valuable protecting groups is their stability. They are inert to a wide array of reagents and conditions, including:

-

Strong Bases: Ketals are stable to strong bases such as organolithium reagents, Grignard reagents, and metal hydrides (e.g., LiAlH₄, NaBH₄).[6][9][10]

-

Nucleophiles: They are unreactive towards most nucleophiles.[10]

-

Oxidizing and Reducing Agents: Ketals can withstand many common oxidizing and reducing agents.[10]

This stability allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carbonyl group.

Mechanism of Ketal Cleavage (Deprotection)

The removal of a ketal protecting group is typically achieved by acid-catalyzed hydrolysis, which is essentially the reverse of the formation reaction.[14][16] The presence of water is essential for the hydrolysis to proceed. The mechanism involves:

-

Protonation of a Ketal Oxygen: An oxygen atom of the ketal is protonated by the acid catalyst.[14]

-

Formation of an Oxonium Ion: The protonated ketal cleaves to form an alcohol and a resonance-stabilized oxonium ion.

-

Nucleophilic Attack by Water: A water molecule attacks the electrophilic carbon of the oxonium ion.[14]

-

Deprotonation: A proton is removed to form a hemiacetal.

-

Protonation and Elimination: The remaining alkoxy group is protonated and eliminated as an alcohol, regenerating the protonated carbonyl group.

-

Deprotonation: Loss of a proton yields the original ketone.

The ease of cleavage can be influenced by the structure of the ketal. For instance, 1,3-dioxanes (formed from 1,3-propanediol) tend to cleave faster than 1,3-dioxolanes (formed from ethylene glycol).[17]

Strategic Application of Ketal Protecting Groups in Synthesis

The strategic deployment of ketal protecting groups enables chemists to orchestrate complex synthetic sequences with high chemoselectivity. A classic example is the selective reduction of an ester in the presence of a ketone.[4][6] Without protection, a powerful reducing agent like LiAlH₄ would reduce both functional groups. However, by first selectively protecting the more reactive ketone as a ketal, the ester can be reduced to the corresponding alcohol. Subsequent acidic workup removes the ketal, regenerating the ketone and affording the desired product.[4][6]

Commonly Used Ketal Protecting Groups

The choice of diol for ketal formation can influence the stability and ease of cleavage of the protecting group.

| Protecting Group | Diol Reagent | Typical Formation Conditions | Typical Cleavage Conditions | Key Characteristics |

| Isopropylidene (Acetonide) | Acetone or 2,2-Dimethoxypropane | p-TsOH, CSA, Acetone | Aqueous Acid (e.g., HCl, TFA, Acetic Acid) | Robust, stable to most non-acidic reagents.[18] |

| Benzylidene Acetal | Benzaldehyde or Benzaldehyde Dimethyl Acetal | CSA, DCM | Acidic Hydrolysis; Hydrogenolysis (Pd/C, H₂) | Useful for 1,3-diols, offers orthogonal deprotection options.[18] |

| Cyclohexylidene/Cyclopentylidene Ketal | Cyclohexanone/Cyclopentanone | Acid Catalyst | Acidic Hydrolysis | Offers different steric and stability profiles. |

Experimental Protocols

The following protocols are provided as a practical guide for the formation and deprotection of a common ketal protecting group.

Protocol 1: Acetonide Protection of a Diol

Objective: To protect a 1,2- or 1,3-diol as an isopropylidene ketal (acetonide).

Materials:

-

Diol (1.0 equiv)

-

2,2-Dimethoxypropane (1.5 equiv)

-

Camphorsulfonic acid (CSA) or p-Toluenesulfonic acid (p-TsOH) (0.05 equiv)

-

Anhydrous Dichloromethane (DCM) or Acetone

-

Triethylamine or Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve the diol (1.0 equiv) in anhydrous DCM or acetone in a round-bottom flask.

-

Add 2,2-dimethoxypropane (1.5 equiv) to the solution.

-

Add the acid catalyst (CSA or p-TsOH, 0.05 equiv) to the reaction mixture.

-

Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding triethylamine or washing with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting acetonide by column chromatography if necessary.

Protocol 2: Acidic Deprotection of an Acetonide

Objective: To cleave an acetonide protecting group to regenerate the diol.

Materials:

-

Acetonide-protected diol (1.0 equiv)

-

80% Acetic acid in water or a solution of HCl in THF/water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate or other suitable organic solvent

Procedure:

-

Dissolve the acetonide-protected diol in the acidic solution (e.g., 80% aqueous acetic acid).[18]

-

Stir the solution at room temperature. Gentle heating (e.g., to 40 °C) can be used to accelerate the reaction.[18]

-

Monitor the deprotection by TLC.

-

Upon completion, carefully neutralize the acid with a saturated aqueous sodium bicarbonate solution.[18]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).[18]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting diol by chromatography or recrystallization as needed.[18]

Visualization of Key Concepts

To further elucidate the principles discussed, the following diagrams illustrate the core mechanisms and workflows.

Caption: Acid-catalyzed mechanism of ketal formation from a ketone and an alcohol.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. media.neliti.com [media.neliti.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 16. m.youtube.com [m.youtube.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of Diethyl 1,3-Dioxolane-2,2-diacetate: A Bifunctional Linchpin in Complex Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Reimagining the Role of Protected Carbonyls

In the intricate tapestry of multi-step organic synthesis, the strategic deployment of protecting groups is a cornerstone of success. While the temporary masking of a reactive functional group is a familiar concept, the true elegance of this strategy is revealed when the protecting group itself, or the resulting protected molecule, becomes a versatile synthetic intermediate. This guide delves into the chemistry and application of Diethyl 1,3-Dioxolane-2,2-diacetate, a molecule that transcends the simple definition of a "protected carbonyl." It is, in fact, a bifunctional building block, offering both a masked ketone and two reactive ester arms for molecular elaboration. This dual nature makes it a powerful tool for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and pharmaceutical drug discovery.

This technical guide will provide a comprehensive overview of the synthesis, properties, and synthetic applications of Diethyl 1,3-Dioxolane-2,2-diacetate. We will explore the causality behind its preparation, the logic of its application in multi-step synthesis, and provide detailed experimental protocols to empower researchers to confidently incorporate this valuable intermediate into their synthetic endeavors.

Understanding Diethyl 1,3-Dioxolane-2,2-diacetate: A Protected Ketomalonate

At its core, Diethyl 1,3-Dioxolane-2,2-diacetate is the ethylene ketal of diethyl ketomalonate (also known as diethyl mesoxalate). Diethyl ketomalonate is a highly reactive α-ketoester, and the protection of its central carbonyl group as a 1,3-dioxolane renders it stable to a wide range of nucleophilic and basic conditions, thereby allowing for selective reactions at the two ester functionalities.

Table 1: Physicochemical Properties of Diethyl 1,3-Dioxolane-2,2-diacetate and its Precursor

| Property | Diethyl 1,3-Dioxolane-2,2-diacetate | Diethyl Ketomalonate |

| Molecular Formula | C₁₁H₁₈O₆ | C₇H₁₀O₅ |

| Molecular Weight | 246.26 g/mol | 174.15 g/mol |

| Appearance | Colorless to pale yellow liquid | Pale yellow liquid |

| Boiling Point | Not readily available | 208-210 °C |

| Key Feature | Protected α-keto-diester | Reactive α-keto-diester |

The presence of the 1,3-dioxolane ring provides steric hindrance around the central carbon, influencing the reactivity of the adjacent ester groups and providing a stable scaffold for further synthetic transformations.

The Synthetic Rationale: Why Protect Diethyl Ketomalonate?

The primary motivation for converting diethyl ketomalonate to its ethylene ketal lies in the chemoselective manipulation of the molecule. The unprotected ketone in diethyl ketomalonate is highly electrophilic and susceptible to attack by a wide array of nucleophiles.[1][2] This reactivity can be a significant challenge in a multi-step synthesis where reactions are desired at the ester functionalities.

By masking the ketone as a 1,3-dioxolane, a protecting group known for its stability under basic, nucleophilic, and reductive conditions, chemists can unlock a diverse range of transformations at the ester groups without interference from the central carbonyl. This strategic protection is pivotal for:

-

Selective reduction of the ester groups to alcohols.

-

Controlled hydrolysis or transesterification of the esters.

-

Addition of organometallic reagents to the ester carbonyls.

-

Use in multi-step sequences where basic or nucleophilic reagents are employed.

Synthesis of Diethyl 1,3-Dioxolane-2,2-diacetate: A Detailed Protocol

The synthesis of Diethyl 1,3-Dioxolane-2,2-diacetate is a classic example of acid-catalyzed ketalization. The reaction involves the equilibrium between diethyl ketomalonate, ethylene glycol, and the desired product. To drive the equilibrium towards the formation of the ketal, the water generated during the reaction must be removed.

Experimental Protocol: Ketalization of Diethyl Ketomalonate

This protocol is based on standard procedures for the formation of 1,3-dioxolanes from ketones.[3]

Materials:

-

Diethyl ketomalonate (1 equivalent)

-

Ethylene glycol (1.2 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.02 equivalents)

-

Toluene (as solvent)

Apparatus:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-